molecular formula C14H15NOS B14416271 N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide CAS No. 80154-67-2

N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide

Cat. No.: B14416271
CAS No.: 80154-67-2
M. Wt: 245.34 g/mol
InChI Key: IVFRTFSHTHVVBG-UHFFFAOYSA-N
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Description

N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide is an acetamide derivative featuring a phenyl group and a 2-thienyl moiety attached to an ethylamine backbone. The thienyl group, a sulfur-containing heterocycle, distinguishes it from analogs with oxygen-based heterocycles (e.g., furan) or nitrogen-rich aromatic systems (e.g., pyrimidine).

Properties

CAS No.

80154-67-2

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

N-(2-phenyl-1-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C14H15NOS/c1-11(16)15-13(14-8-5-9-17-14)10-12-6-3-2-4-7-12/h2-9,13H,10H2,1H3,(H,15,16)

InChI Key

IVFRTFSHTHVVBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide typically involves the reaction of 2-phenyl-1-(2-thienyl)ethanamine with acetic anhydride or acetyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of the ethanamine and the acyl group of the acetic anhydride or acetyl chloride.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs, their substituents, synthetic yields, enantiomeric excess (ee), and spectral

Compound Name (Reference) Substituents Yield (%) ee (%) Key Spectral Data Applications/Notes
(S)-N-(2-Phenyl-1-(pyrimidin-4-yl)ethyl)acetamide Phenyl, Pyrimidinyl 44 88 ¹H NMR (CDCl₃): δ 7.2–8.6 (aromatic protons) Catalytic enantioselective synthesis; pyrimidine enhances polarity.
N-Benzyl-N-(furan-2-ylmethyl)acetamide Benzyl, Furyl FTIR: ν(C=O) 1671 cm⁻¹ Furyl’s oxygen vs. thienyl’s sulfur affects H-bonding and lipophilicity.
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-Bromophenyl, Thienyl Thienyl with bromophenyl; potential pesticidal activity .
N-(2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl)acetamide Indole, Methoxy Bioactive indole derivatives; melatonin analogs.
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Chloro, Diethylphenyl Herbicide (alachlor analog).

Electronic and Steric Properties

  • Thienyl vs. Pyrimidinyl analogs (e.g., ) are more polar and electron-deficient, favoring hydrogen bonding but reducing lipophilicity .
  • Thienyl vs. Furyl : Replacing thienyl’s sulfur with furan’s oxygen (as in ) increases electronegativity, altering solubility and metabolic stability. The C=O stretch in furan analogs (1671 cm⁻¹) is comparable to typical acetamides, but thienyl’s lower electronegativity may downshift this peak slightly.

Spectroscopic Comparison

  • ¹H NMR : Pyrimidinyl analogs show aromatic proton signals at δ 7.2–8.6 (), whereas thienyl protons typically resonate at δ 6.8–7.3.
  • FTIR: The C=O stretch in acetamides is consistently observed near 1670–1690 cm⁻¹ (), with minor shifts depending on substituent electron effects.

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